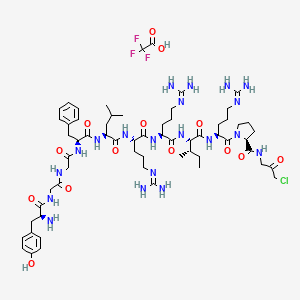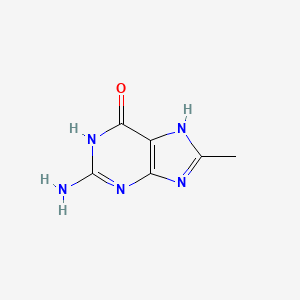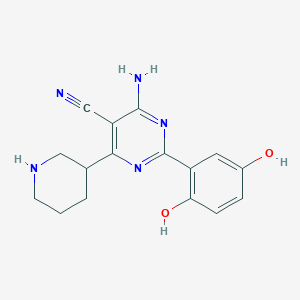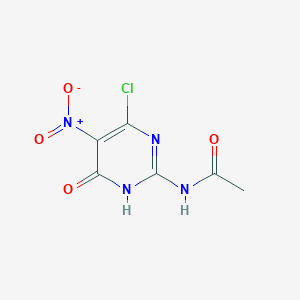
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime
Übersicht
Beschreibung
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and treatments. In
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime: derivatives have been synthesized as potent inhibitors against the acetylcholinesterase enzyme (AChE), which is a target for Alzheimer’s disease treatment . These compounds have shown strong potency in inhibiting AChE, with some exhibiting activities higher than or close to donepezil, a standard drug used in Alzheimer’s therapy . For instance, one compound demonstrated an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than donepezil in an in vivo zebrafish model .
Neurodegenerative Disease Research
The compound’s role in neurodegenerative disease research extends beyond Alzheimer’s. It’s involved in studying the etiology of diseases characterized by cognitive and memory reduction. The synthesis of tacrine analogues, which are free of hepatotoxicity, is a significant step forward in this field .
Synaptic Function Analysis
Research involving 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime also contributes to understanding synaptic function. The compound’s inhibition of AChE helps to increase the level of acetylcholine in the synaptic cleft, counteracting nerve impulse conductivity issues observed in neurodegenerative diseases .
Development of Gas Chromatography Methods
The evaluation of the compound’s AChE inhibition was performed using an in-house gas chromatography method. This not only demonstrates the compound’s application but also contributes to the advancement of analytical techniques in medicinal chemistry .
Drug Safety Evaluation
Further ex vivo and in vivo models have been established to evaluate the safety of these quinoline derivatives. This is crucial for the development of new drugs, ensuring they are safe for human use before clinical trials .
Understanding of Disease Etiology
The study of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime and its derivatives aids in the exploration of the underlying causes of Alzheimer’s disease, such as the accumulation of β-amyloid plaques and tau tangles .
Pharmacological Lead Development
Quinoline derivatives serve as vital scaffolds for leads in drug discovery. The research into these compounds opens up possibilities for developing new pharmacological agents .
Chemical Synthesis and Characterization
The synthesis and proper characterization of new quinoline derivatives represent a significant application in synthetic organic chemistry. It showcases the versatility of the compound in creating new molecules with potential biological activity .
Eigenschaften
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVZQDWMLBBTEW-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425652 | |
| Record name | 3-[(Hydroxyamino)methylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime | |
CAS RN |
56682-66-7 | |
| Record name | 3-[(Hydroxyamino)methylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




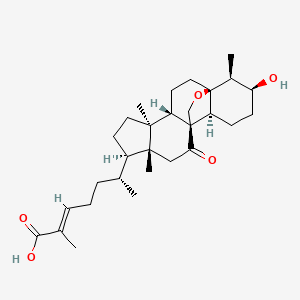

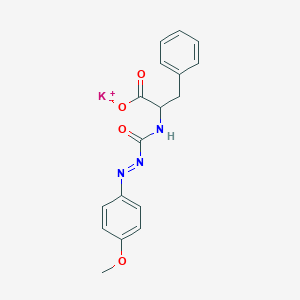
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)

